4-Methyl-3-heptanone

Description

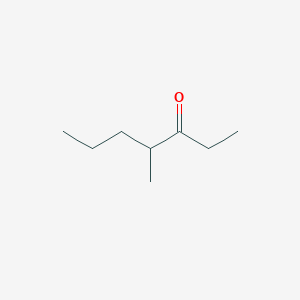

Structure

3D Structure

Properties

IUPAC Name |

4-methylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLRILUUXLBENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884228 | |

| Record name | 3-Heptanone, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6137-11-7 | |

| Record name | 4-Methyl-3-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6137-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-heptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Heptanone, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Heptanone, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylheptan-3-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JK9GW89J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methyl-3-heptanone CAS number and synonyms

An In-depth Technical Guide to 4-Methyl-3-heptanone

This technical guide provides a comprehensive overview of this compound, a significant ketone in chemical research and various biological contexts. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synonyms, and experimental protocols.

Chemical Identity and Synonyms

This compound is a dialkyl ketone recognized for its distinct fruity and herbal odor profile.[1] Its primary identifier is its CAS number, which is crucial for unambiguous identification in chemical databases and literature.

CAS Number : 6137-11-7[1][2][3]

A variety of synonyms are used to refer to this compound in scientific literature and commercial listings:

-

ethyl 1-methylbutyl ketone[1]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing key data points for experimental design and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][2][3] |

| Molecular Weight | 128.21 g/mol | [1][2][3] |

| Boiling Point | 159.93 °C @ 760 mmHg (estimated) | [6] |

| 162.67 °C (estimate) | [7] | |

| Density | 0.8203 g/cm³ (estimate) | [7] |

| Flash Point | 44.60 °C (112.00 °F) TCC (estimated) | [6] |

| Vapor Pressure | 2.444 mmHg @ 25 °C (estimated) | [6] |

| Water Solubility | 1371 mg/L @ 25 °C (estimated) | [6] |

| logP (o/w) | 2.350 (estimated) | [6] |

| Refractive Index | 1.4157 (estimate) | [7] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are critical for researchers. Below are summaries of established experimental procedures.

Synthesis via Oxidation of (±)-4-methylheptan-3-ol

This protocol details the preparation of (±)-4-methylheptan-3-one through the oxidation of the corresponding alcohol.[8]

Materials:

-

(±)-4-methylheptan-3-ol: 5.0 g (38 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Dichromate (Na₂Cr₂O₇)

-

Distilled Water: 35 mL

-

Diethyl Ether

-

5% Sodium Hydroxide (B78521) (NaOH) solution

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

In a 100 mL Erlenmeyer flask equipped with a magnetic stirrer, 35 mL of distilled water is placed and cooled in an ice bath.

-

Concentrated sulfuric acid is carefully added to the water, followed by the addition of sodium dichromate, stirring until a clear orange solution is formed.

-

(±)-4-methylheptan-3-ol (5.0 g) is added in small portions over approximately 10 minutes. The reaction mixture's color should gradually change to green.

-

The mixture is stirred for an additional 10 minutes and then transferred to a 100 mL separatory funnel.

-

200 mL of diethyl ether is added, the funnel is shaken, and the organic layer is separated.

-

The ether layer is washed with three 20 mL portions of 5% sodium hydroxide solution and subsequently dried over magnesium sulfate.

-

The drying agent is filtered off, and the filtrate is concentrated using a rotary evaporator.

-

The resulting residue is distilled at atmospheric pressure, collecting the fraction boiling between 155-160 °C to yield the final product.

Asymmetric Synthesis via SAMP-/RAMP-Hydrazone Method

A more advanced, stereoselective synthesis of (S)-(+)-4-Methyl-3-heptanone can be achieved using the SAMP-/RAMP-hydrazone method.[9]

Part A: (S)-(+)-4-Methyl-3-heptanone SAMP hydrazone formation

-

A flame-dried 250-mL flask is flushed with argon and cooled to 0°C.

-

Dry ether (110 mL) and dry diisopropylamine (B44863) (2.97 mL, 21 mmol) are added, followed by the dropwise addition of butyllithium (B86547) (13.1 mL of a 1.6 N solution in hexane, 21 mmol).

-

After stirring for 10 minutes, a solution of SAMP-hydrazone (3.96 g, 20 mmol) in 10 mL of ether is added over 5 minutes at 0°C.

-

The mixture is cooled to -110°C, and after 15 minutes, propyl iodide (2.15 mL, 22 mmol) is added dropwise. The mixture is then allowed to warm to room temperature overnight.

-

The reaction contents are poured into a mixture of 300 mL of ether and 50 mL of water. The layers are separated, and the aqueous layer is extracted twice with 25 mL of ether.

-

The combined organic layers are washed with 10 mL of water, dried over anhydrous magnesium sulfate, and concentrated to yield the crude product.

Part B: Ozonolysis to (S)-(+)-4-Methyl-3-heptanone

-

The crude product from Part A (4.3 g, 18 mmol) is dissolved in 50 mL of dichloromethane (B109758) in a 100-mL Schlenk tube and cooled to -78°C under nitrogen.

-

Dry ozone is passed through the solution until a green-blue color persists (approximately 4 hours).

-

The mixture is allowed to warm to room temperature while bubbling nitrogen through the solution to yield the title ketone.

Visualized Synthesis Workflow

The following diagram illustrates the Grignard synthesis of 4-methyl-3-heptanol (B77350) and its subsequent oxidation to this compound.

Caption: Synthesis pathway of this compound.

References

- 1. scent.vn [scent.vn]

- 2. Buy this compound | 6137-11-7 [smolecule.com]

- 3. This compound | C8H16O | CID 22512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound, 6137-11-7 [thegoodscentscompany.com]

- 7. This compound | 6137-11-7 [chemicalbook.com]

- 8. chemistry-online.com [chemistry-online.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Occurrence and Analysis of 4-Methyl-3-heptanone in Insects: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for the insect semiochemical 4-Methyl-3-heptanone. Primarily functioning as an alarm pheromone in numerous ant species, this ketone plays a crucial role in their chemical communication and defense mechanisms. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and analytical workflows.

Introduction

This compound is a volatile organic compound that has been identified as a key component of the alarm pheromone system in a variety of insect species, most notably within the family Formicidae (ants). Its release from the mandibular glands of ants serves as a rapid and effective signal to alert nestmates of impending threats, eliciting behaviors such as aggression, attraction, and dispersal. The stereochemistry of this compound, particularly the (S)-enantiomer, is often crucial for its biological activity. This guide will delve into the known occurrences of this compound in insects, the biochemical pathways responsible for its synthesis, and the detailed analytical methods used for its extraction, identification, and quantification.

Natural Occurrence and Function

This compound is a widespread alarm pheromone in ants, particularly in the subfamilies Myrmicinae and Dorylinae.[1] It is typically produced and stored in the mandibular glands and released when an ant is disturbed or attacked. The behavioral response to this pheromone is often dose-dependent, with low concentrations causing attraction and alertness, while higher concentrations trigger alarm and aggression.[2]

Quantitative Data

The quantity of this compound can vary significantly between species and even among individuals of the same colony, potentially influenced by factors such as caste, age, and body size. The following table summarizes the quantitative data available for several insect species.

| Species | Caste/Sex | Gland/Source | Mean Amount (per individual) | Reference(s) |

| Pogonomyrmex barbatus | Worker | Head | 1980 ± 60 ng | [3] |

| Pogonomyrmex rugosus | Worker | Head | 1080 ± 50 ng | [3] |

| Pogonomyrmex californicus | Worker | Head | 960 ± 60 ng | [3] |

| Atta texana | Major Worker | Mandibular Gland | 0.59 µg | [4] |

| Ooceraea biroi | Worker | Head | Constitutes ~80% of head volatiles | [1] |

Biosynthesis of (S)-4-Methyl-3-heptanone

The biosynthesis of (S)-4-methyl-3-heptanone in insects has been shown to proceed via a polyketide/fatty acid-type metabolic pathway.[5][6][7] This process involves the sequential condensation of three propionate (B1217596) units.

The proposed biosynthetic pathway begins with a propionyl-CoA starter unit, which is extended by two successive additions of methylmalonyl-CoA extender units. This assembly is catalyzed by a polyketide synthase (PKS) enzyme complex. Following the final condensation, the resulting polyketide chain undergoes reduction and decarboxylation to yield the final product, (S)-4-methyl-3-heptanone.

Biosynthetic pathway of (S)-4-Methyl-3-heptanone.

Experimental Protocols

The identification and quantification of this compound in insects require precise and sensitive analytical techniques. The following sections detail the key experimental protocols.

Extraction of Mandibular Gland Secretions

This protocol outlines the procedure for obtaining the volatile compounds from the mandibular glands of ants.

Mandibular gland extraction workflow.

Materials:

-

Dissecting microscope

-

Fine-tipped forceps

-

Micro-scissors

-

Microvials

-

Hexane (B92381) (or other suitable solvent)

-

Internal standard (e.g., n-alkane)

Procedure:

-

Ant Collection: Collect worker ants and immediately freeze them at -20°C to preserve the integrity of their glandular secretions.

-

Dissection: Under a dissecting microscope, carefully excise the heads of the frozen ants.

-

Gland Excision: From the excised head, carefully dissect the pair of mandibular glands.

-

Extraction: Place the dissected glands into a microvial containing a known, minimal volume of hexane (e.g., 20-50 µL). The hexane should contain an internal standard at a known concentration for quantification purposes.

-

Agitation: Gently agitate the vial for several minutes to ensure the complete extraction of the volatile compounds into the solvent.

-

Storage: The resulting extract can be directly used for analysis or stored at low temperatures in a sealed vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the separation, identification, and quantification of this compound from insect extracts.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms for general analysis, or a chiral column like Cyclodex-B for enantiomer separation)

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: Increase to 200°C at 10°C/min

-

Hold: Hold at 200°C for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-400

For Chiral Analysis: To separate the (R)- and (S)-enantiomers of this compound, a chiral GC column is necessary. A permethylated beta-cyclodextrin-based column is often effective. The temperature program may need to be optimized for baseline separation of the enantiomers, often involving a lower final temperature and a slower ramp rate.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of the compound's olfactory activity.

Electroantennography (EAG) workflow.

Materials:

-

EAG system (amplifier, data acquisition)

-

Micromanipulators

-

Glass capillary electrodes

-

Conductive gel or saline solution

-

Air stimulus controller

-

Purified this compound and solvent (e.g., hexane or paraffin (B1166041) oil)

Procedure:

-

Electrode Preparation: Fill two glass capillary electrodes with a conductive saline solution.

-

Antenna Excision: Excise an antenna from a live or freshly frozen insect at its base.

-

Mounting: Mount the excised antenna between the two electrodes. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode. A small amount of conductive gel can be used to ensure a good electrical connection.

-

Stimulus Preparation: Prepare a series of dilutions of this compound in a suitable solvent. A small amount of each dilution is applied to a piece of filter paper and placed inside a Pasteur pipette.

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Puffs of air from the Pasteur pipettes containing the test compound are introduced into this continuous airstream using a stimulus controller.

-

Recording: The electrical response (depolarization) of the antenna to the stimulus is amplified and recorded.

-

Data Analysis: The amplitude of the EAG response is measured and can be compared across different concentrations and compounds to determine the relative olfactory sensitivity.

Conclusion

This compound is a significant semiochemical in the chemical ecology of many insect species, particularly ants. Its role as an alarm pheromone is well-established, and its biosynthesis via a polyketide pathway highlights the efficiency of insect metabolic processes. The analytical techniques detailed in this guide, including solvent extraction, GC-MS, and EAG, provide a robust framework for the continued study of this and other important insect natural products. Further research into the specific enzymes of the biosynthetic pathway and the receptor proteins involved in its detection will undoubtedly provide deeper insights into the complex world of insect chemical communication.

References

- 1. The Alarm Pheromone and Alarm Response of the Clonal Raider Ant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 4. mdpi.com [mdpi.com]

- 5. Electrophysiological Responses of Eighteen Species of Insects to Fire Ant Alarm Pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 4-Methyl-3-heptanone

This technical guide provides a comprehensive overview of the key physical properties of 4-Methyl-3-heptanone, a significant organic compound. The information is tailored for researchers, scientists, and professionals in drug development, offering precise data, detailed experimental methodologies, and a conceptual visualization of structure-property relationships.

Core Physical Properties

This compound, a dialkyl ketone, possesses distinct physical characteristics that are crucial for its handling, application, and analysis in a laboratory setting.[1]

Data Presentation

The primary physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 159.93 | °C | At 760 mmHg |

| Density | 0.811 | g/cm³ | Not Specified |

Note: The boiling point is an estimated value at standard atmospheric pressure.[2]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of ketones like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound such as this compound, several methods can be employed for an accurate determination.

Method: Thiele Tube Distillation

This micro-scale method is advantageous as it requires a minimal amount of the sample.

-

Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), a capillary tube (sealed at one end), a rubber band, and a heating source (Bunsen burner or oil bath).

-

Procedure:

-

A small quantity (approximately 0.5 mL) of this compound is placed into the small test tube.

-

A capillary tube, with its open end downwards, is inserted into the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise.

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

-

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Method: Mass and Volume Measurement

This is a straightforward method for determining the density of a liquid.

-

Apparatus: An analytical balance, a volumetric flask or a pycnometer of a known volume, and a pipette.

-

Procedure:

-

The mass of the clean and dry volumetric flask or pycnometer is accurately measured using an analytical balance.

-

The flask or pycnometer is carefully filled with this compound up to the calibration mark.

-

The mass of the flask or pycnometer containing the sample is then measured.

-

The mass of the this compound is determined by subtracting the mass of the empty container from the mass of the filled container.

-

The density is calculated by dividing the mass of the sample by the known volume of the flask or pycnometer.

-

Structure-Property Relationship Visualization

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram, generated using the DOT language, illustrates these relationships.

References

The Role of 4-Methyl-3-heptanone as an Alarm Pheromone in Ants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-heptanone is a volatile ketone that functions as a potent alarm pheromone in numerous ant species, playing a critical role in colony defense and communication.[1][2] This semiochemical is typically released from the mandibular glands and elicits a range of dose-dependent behaviors, from heightened awareness and attraction at low concentrations to panic and aggression at higher levels.[1][3][4] Understanding the chemical ecology, neurobiology, and behavioral responses associated with this compound is crucial for research in social insect communication, chemical ecology, and for the potential development of novel pest management strategies. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and known signaling pathways related to the function of this compound in ants.

Data Presentation: Quantitative Analysis

The behavioral response of ants to this compound is highly dependent on the concentration of the pheromone and the ant species . The following tables summarize key quantitative data from various studies.

Table 1: Behavioral Responses to this compound

| Ant Species | Pheromone Concentration | Behavioral Response | Source |

| Atta texana | 5.7 x 10⁻¹³ g/cm³ (2.7 x 10⁷ molecules/cm³) | Detection and Attraction | [1][4] |

| Atta texana | 5.7 x 10⁻¹² g/cm³ (2.7 x 10⁸ molecules/cm³) | Alarm | [1][4] |

| Ooceraea biroi | Low concentrations | Attraction | [3] |

| Ooceraea biroi | High concentrations | Repulsion | [3] |

| Pogonomyrmex badius | Not specified | High or low intensity alarm responses | [3] |

Table 2: this compound Content in Ant Mandibular Glands

| Ant Species | Mean Amount per Head (ng ± SE) | Mean Fresh Body Weight (mg ± SE) | Source |

| Pogonomyrmex barbatus | 1980 ± 60 | 17.0 ± 0.3 | [2] |

| Pogonomyrmex rugosus | 1080 ± 50 | 17.5 ± 0.4 | [2] |

| Pogonomyrmex californicus | 960 ± 60 | 10.3 ± 0.3 | [2] |

| Atta texana (major workers) | 590 (as pg/head) | Not specified | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of pheromonal communication. The following sections outline standard protocols for the collection, analysis, and behavioral bioassays of this compound.

Collection and Extraction of Mandibular Gland Secretions

This protocol is designed to collect and extract the contents of ant mandibular glands for chemical analysis.[2]

-

Ant Collection: Worker ants are collected from the field using an aspirator and immediately frozen at -20°C to preserve the chemical integrity of their glandular secretions.[2]

-

Dissection: Individual ant heads are excised and placed in a vial containing a suitable solvent (e.g., pentane (B18724) or hexane) and an internal standard for quantification.

-

Extraction: The heads are crushed within the vial to release the contents of the mandibular glands. The mixture is then agitated and centrifuged to separate the extract from the solid debris.

-

Analysis: The resulting supernatant is carefully transferred to a clean vial for analysis by gas chromatography-mass spectrometry (GC-MS).

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for identifying and quantifying volatile semiochemicals like this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is typically equipped with a non-polar or semi-polar capillary column suitable for separating volatile organic compounds.

-

Injection: A small volume of the extract is injected into the GC inlet.

-

Separation: The volatile compounds are separated based on their boiling points and interactions with the column's stationary phase as they are carried through the column by an inert gas (e.g., helium).

-

Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of this compound by comparison to a known standard.

-

Quantification: The amount of this compound is determined by comparing the peak area of the compound to the peak area of the internal standard of a known concentration.

Behavioral Bioassays

Behavioral bioassays are critical for determining the function of a pheromone.

-

Arena Setup: A neutral arena (e.g., a clean glass container or petri dish) is used to observe the ants' behavior. The environment should be controlled for temperature, humidity, and light.

-

Stimulus Application: A known concentration of synthetic this compound, dissolved in a solvent, is applied to a small, inert object (e.g., a filter paper disc). A solvent-only control is also used.

-

Observation: Worker ants are introduced into the arena, and their behavior is recorded upon encountering the stimulus. Key behaviors to quantify include:

-

Attraction: Movement towards the stimulus.

-

Alarm: Increased locomotion, agitated movements, and mandible opening.

-

Aggression: Biting or stinging the stimulus source or other ants.

-

Repulsion: Movement away from the stimulus.

-

-

Data Analysis: The frequency and duration of these behaviors are quantified and statistically compared between the pheromone treatment and the control.

Signaling Pathways and Neural Processing

The perception of this compound begins at the olfactory sensory neurons (OSNs) located in the ant's antennae. While the specific odorant receptor (OR) for this compound has not yet been definitively identified, the general pathway of olfactory signal transduction in insects is well-established.

Upon binding of this compound to its specific OR, an ion channel is opened, leading to the depolarization of the OSN. This electrical signal is then transmitted to the antennal lobe of the ant's brain. In the clonal raider ant, Ooceraea biroi, this compound activates a small number of specific glomeruli within the antennal lobe.[5][6] This sparse coding is thought to simplify the neural computation required to respond to danger signals.[7]

From the antennal lobe, projection neurons (PNs) relay the processed olfactory information to higher brain centers, including the mushroom bodies and the lateral horn.[1][2] The mushroom bodies are involved in learning and memory, while the lateral horn is thought to be involved in innate behavioral responses. Descending neurons from these areas then integrate the pheromonal information with other sensory inputs to orchestrate the final behavioral output, such as aggression or escape.[1]

Visualizations

Diagram 1: Generalized Olfactory Signaling Pathway

Caption: Generalized olfactory signaling pathway for this compound in ants.

Diagram 2: Experimental Workflow for Pheromone Analysis

Caption: Workflow for the chemical analysis of this compound.

Diagram 3: Behavioral Bioassay Workflow

Caption: Workflow for conducting a behavioral bioassay with this compound.

Conclusion

This compound is a key chemical signal in the complex communication systems of many ant species. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research into its precise mechanisms of action. While the overall neural pathway is beginning to be understood, future work focusing on the identification of the specific odorant receptors and the downstream signaling cascades will be crucial for a complete understanding of how this single molecule can elicit such profound and vital behavioral responses in ant colonies. This knowledge has the potential to inform the development of targeted and environmentally friendly pest control strategies and to provide deeper insights into the evolution of social behavior.

References

- 1. Alarm Pheromone Processing in the Ant Brain: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neural pathways for the processing of alarm pheromone in the ant brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Alarm Pheromone and Alarm Response of the Clonal Raider Ant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. srs.fs.usda.gov [srs.fs.usda.gov]

- 5. Pheromone representation in the ant antennal lobe changes with age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pheromone representation in the ant antennal lobe changes with age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. courthousenews.com [courthousenews.com]

An In-depth Technical Guide to 4-Methyl-3-heptanone: Discovery, History, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-heptanone, a significant semiochemical in the insect world. Primarily known as an alarm pheromone for various ant species, this branched-chain ketone plays a crucial role in chemical communication and colony defense. This document delves into the historical discovery of this compound, its biosynthesis, and detailed protocols for its chemical synthesis. Furthermore, it presents a compilation of its physicochemical and spectroscopic properties in easily comparable tabular formats. The guide also explores the current understanding of the olfactory signaling pathway initiated by this pheromone in ants. Experimental workflows and biological pathways are visualized using Graphviz diagrams to provide clear, logical representations for research and development applications.

Discovery and History

This compound was first identified as a natural product and a key component of the alarm pheromone in several species of harvester ants of the genus Pogonomyrmex in the mid-1960s. Subsequent research has confirmed its presence in other ant species, including those of the genera Atta and Ooceraea, where it plays a vital role in alerting nestmates to danger and eliciting defensive behaviors.[1] Its discovery was a significant step in understanding the chemical ecology of social insects and has since spurred further research into the biosynthesis, synthesis, and neurological reception of this and other insect pheromones.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for this compound is provided below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [2] |

| Molecular Weight | 128.21 g/mol | [2] |

| CAS Number | 6137-11-7 | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 159.93 °C at 760 mmHg | [3] |

| Vapor Pressure | 2.444 mmHg at 25 °C | [3] |

| Flash Point | 44.60 °C | [3] |

| Solubility in Water | 1371 mg/L at 25 °C (estimated) | [3] |

| logP (o/w) | 2.350 (estimated) | [3] |

Table 2: ¹H NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | m | 2H | -CH ₂-C=O |

| ~2.5 | m | 1H | -CH (CH₃)- |

| ~1.4-1.6 | m | 2H | -CH₂-CH ₂-CH(CH₃)- |

| ~1.2-1.4 | m | 2H | CH ₂-CH₃ (propyl) |

| ~1.05 | t | 3H | -CH₂-CH ₃ (ethyl) |

| ~0.9 | t | 3H | -CH₂-CH ₃ (propyl) |

| ~0.85 | d | 3H | -CH(CH ₃)- |

| Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument. |

Table 3: ¹³C NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~215 | C=O (C3) |

| ~45 | -C H(CH₃)- (C4) |

| ~35 | -C H₂-C=O (C2) |

| ~25 | -CH₂-C H₂-CH(CH₃)- (C5) |

| ~20 | -C H(CH₃)- |

| ~14 | -CH₂-C H₃ (propyl, C7) |

| ~11 | -CH₂-C H₃ (ethyl, C1) |

| ~10 | -CH₂-CH₂-C H₃ (C6) |

| Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument. |

Biosynthesis of (S)-4-Methyl-3-heptanone

Studies utilizing stable isotope-labelled probes have elucidated that the biosynthesis of (S)-4-Methyl-3-heptanone in insects proceeds through a polyketide/fatty acid-type metabolic pathway.[4] The molecule is assembled from three propionate (B1217596) units.

Caption: Biosynthetic pathway of (S)-4-Methyl-3-heptanone from propionate units.

Experimental Protocols for Chemical Synthesis

Two primary methods for the synthesis of this compound are detailed below: a Grignard reaction followed by oxidation for the racemic product, and an asymmetric synthesis for the (S)-(+)-enantiomer.

Synthesis of Racemic this compound via Grignard Reaction and Oxidation

This two-step synthesis first produces 4-methyl-3-heptanol (B77350), which is then oxidized to the target ketone.[5]

Step 1: Grignard Synthesis of 4-Methyl-3-heptanol

-

Materials: Magnesium turnings, dry diethyl ether, 2-bromopentane (B28208), propanal, 10% HCl, 5% NaOH.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and dry diethyl ether.

-

Add a small amount of 2-bromopentane to initiate the Grignard reaction. Once initiated, add the remaining 2-bromopentane dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Cool the reaction mixture in an ice bath and add a solution of propanal in dry diethyl ether dropwise.

-

After the addition, stir the mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding 10% aqueous HCl.

-

Separate the ethereal layer, wash with 5% NaOH solution and then with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 4-methyl-3-heptanol.

-

Step 2: Oxidation to this compound

-

Materials: 4-methyl-3-heptanol, sodium dichromate, sulfuric acid, diethyl ether.

-

Procedure:

-

Prepare a solution of sodium dichromate in water and sulfuric acid (Jones reagent).

-

Cool the Jones reagent in an ice bath and add the crude 4-methyl-3-heptanol dropwise with vigorous stirring.

-

After the addition, allow the mixture to stir at room temperature for 2 hours.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by distillation to yield this compound.

-

References

- 1. The Alarm Pheromone and Alarm Response of the Clonal Raider Ant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H16O | CID 22512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 6137-11-7 [thegoodscentscompany.com]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. dasher.wustl.edu [dasher.wustl.edu]

4-Methyl-3-heptanone IUPAC name and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-3-heptanone, including its chemical properties, synthesis protocols, and known biological significance. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Concepts: IUPAC Name and Molecular Formula

The compound this compound is a dialkyl ketone. Its systematic IUPAC name is 4-methylheptan-3-one . The molecular formula for this compound is C₈H₁₆O .[1][2][3][4]

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 128.21 g/mol | [1][2][3] |

| CAS Number | 6137-11-7 | [1][2][3] |

| Appearance | Colorless to pale yellow clear liquid | [5] |

| Boiling Point | 159.93 °C at 760.00 mm Hg (estimated) | [5] |

| Vapor Pressure | 2.444000 mmHg at 25.00 °C (estimated) | [5] |

| Flash Point | 112.00 °F TCC (44.60 °C) (estimated) | [5] |

| Solubility | Soluble in water, 1371 mg/L at 25 °C (estimated) | [5] |

| logP (o/w) | 2.350 (estimated) | [5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers. Two common and effective laboratory methods are presented below.

This method involves a two-step process starting with the formation of an alcohol via a Grignard reaction, followed by oxidation to the desired ketone.[6]

Step 1: Preparation of (±)-4-methylheptan-3-ol [2]

-

Apparatus Setup: A 100 mL three-neck flask is equipped with a 25 mL addition funnel, a reflux condenser protected by a drying tube, and a magnetic stir bar.

-

Initiation of Grignard Reagent: To the flask, add 15 mL of dry diethyl ether and magnesium shavings. Add a small amount of a 2-bromopentane (B28208) solution in dry diethyl ether to the magnesium and stir to initiate the formation of the organometallic reagent.

-

Grignard Reagent Formation: Gradually add the remaining bromide solution over 15 minutes while stirring continuously. Continue stirring for an additional 10 minutes after the addition is complete.

-

Reaction with Propanal: Prepare a solution of propanal in 10 mL of dry diethyl ether and place it in the addition funnel. Add this solution dropwise to the stirred Grignard solution and continue stirring for another 15 minutes after the addition is complete.

-

Work-up: Gradually add 10 mL of water, followed by 10 mL of dilute hydrochloric acid (10%) until all inorganic salts dissolve. Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with 10 mL of 5% sodium hydroxide (B78521) solution.

-

Isolation: Collect the ether layer and dry it over anhydrous MgSO₄.

Step 2: Preparation of (±)-4-methylheptan-3-one [2]

-

Oxidizing Solution Preparation: In a 100 mL Erlenmeyer flask placed in an ice bath, add 35 mL of distilled water and concentrated sulfuric acid. Add sodium dichromate and stir until a clear orange solution is obtained.

-

Oxidation: While stirring, add 5.0 g (38 mmol) of 4-methylheptan-3-ol in small portions over about 10 minutes. The color of the reaction mixture should gradually change to green.

-

Reaction Completion and Extraction: Stir the mixture for a further 10 minutes, then transfer it to a 100 mL separatory funnel. Add 200 mL of diethyl ether, shake, and separate the organic layer.

-

Purification: Wash the ether layer with three 20 mL portions of 5% sodium hydroxide solution and dry it over MgSO₄. Filter off the drying agent, evaporate the filtrate on a rotary evaporator, and distill the residue to collect the fraction boiling in the range of 155-160 °C.

This method allows for the stereoselective synthesis of chiral 4-methyl-3-heptanones.[1][7]

Step 1: Formation of the SAMP-Hydrazone [1]

-

Lithium Diisopropylamide (LDA) Preparation: In a flame-dried 250-mL flask under argon at 0°C, add 110 mL of dry ether and 2.97 mL (21 mmol) of dry diisopropylamine. Add 21 mmol of butyllithium (B86547) dropwise and stir for 10 minutes.

-

Hydrazone Addition: Add a solution of 3.96 g (20 mmol) of SAMP-hydrazone in 10 mL of ether to the stirred mixture over a 5-minute period at 0°C.

-

Alkylation: Cool the mixture to -110°C and add 2.15 mL (22 mmol) of propyl iodide dropwise. Allow the mixture to reach room temperature overnight.

-

Work-up and Isolation: Pour the contents into a mixture of 300 mL of ether and 50 mL of water. Separate the layers, and extract the aqueous layer twice with 25 mL of ether. Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 2: Ozonolysis to Yield (S)-(+)-4-Methyl-3-heptanone [1]

-

Ozonolysis Reaction: In a 100-mL Schlenk tube under nitrogen, dissolve 4.3 g (18 mmol) of the crude SAMP-hydrazone from the previous step in 50 mL of dichloromethane (B109758) and cool to -78°C. Pass dry ozone through the solution until a green-blue color appears (approximately 4 hours).

-

Product Formation: Allow the mixture to come to room temperature while bubbling a stream of nitrogen through the solution.

-

Purification: The crude product is then purified by short-path distillation to yield the final product.

Mandatory Visualizations

The following diagram illustrates the synthetic pathways for producing this compound, providing a clear visual representation of the chemical transformations involved.

Caption: Synthetic routes to this compound.

Biological Significance

This compound is recognized for its role as an insect pheromone.[4] Specifically, it functions as an alarm pheromone for various ant species, including the harvester ant (Pogonomyrmex barbatus) and the Texas leafcutter ant (Atta texana).[2] Furthermore, stereoisomers of its corresponding alcohol, 4-methyl-3-heptanol, are major components of aggregation pheromones in bark beetles.[7][8] The biosynthesis of (S)-4-methyl-3-heptanone in insects is understood to follow a polyketide/fatty acid-type metabolic pathway, originating from three propionate (B1217596) units.[9][10][11] While its primary documented biological role is in chemical ecology, the study of such semiochemicals can provide insights into receptor-ligand interactions and biosynthetic pathways that may be of interest in broader biochemical and pharmaceutical research.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemistry-online.com [chemistry-online.com]

- 3. dasher.wustl.edu [dasher.wustl.edu]

- 4. This compound | C8H16O | CID 22512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 6137-11-7 [thegoodscentscompany.com]

- 6. Buy this compound | 6137-11-7 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asu.elsevierpure.com [asu.elsevierpure.com]

- 10. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-Methyl-3-heptanone via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-methyl-3-heptanone, a significant compound in pheromone research, utilizing the Grignard reaction. Two primary synthetic pathways are presented: a two-step synthesis involving the formation and subsequent oxidation of a secondary alcohol, and a more direct one-step synthesis from a nitrile.

Method 1: Two-Step Synthesis via Grignard Reaction with an Aldehyde and Subsequent Oxidation

This method first synthesizes the intermediate alcohol, 4-methyl-3-heptanol (B77350), by reacting a Grignard reagent with propanal. The alcohol is then oxidized to the target ketone, this compound.[1][2][3][4] This approach is well-documented and provides a reliable route to the desired product.

Experimental Protocols

Part A: Synthesis of 4-Methyl-3-heptanol

-

Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide):

-

All glassware must be rigorously dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.

-

To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

A solution of 2-bromopentane (B28208) in anhydrous diethyl ether is placed in the dropping funnel.

-

A small amount of the 2-bromopentane solution is added to the magnesium to initiate the reaction. Initiation may be aided by the addition of a small crystal of iodine or a few drops of methyl iodide.[2]

-

Once the reaction begins (indicated by cloudiness and gentle refluxing), the remaining 2-bromopentane solution is added dropwise at a rate that maintains a gentle reflux.[4]

-

After the addition is complete, the mixture is stirred for an additional 15-30 minutes to ensure complete formation of the Grignard reagent.[2][4]

-

-

Reaction with Propanal:

-

A solution of propanal in anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

The propanal solution is added dropwise to the stirred Grignard solution, again maintaining a gentle reflux. The reaction is exothermic.

-

After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.[4]

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, careful addition of water, followed by dilute hydrochloric acid (e.g., 10% HCl) or saturated aqueous ammonium (B1175870) chloride solution to dissolve the inorganic salts.[4]

-

The mixture is transferred to a separatory funnel, and the ether layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with a 5% sodium hydroxide (B78521) solution and then with a saturated sodium chloride solution.[4]

-

The organic layer is dried over anhydrous magnesium sulfate.[4]

-

The ether is removed by distillation, and the crude 4-methyl-3-heptanol is purified by fractional distillation.[2]

-

Part B: Oxidation of 4-Methyl-3-heptanol to this compound

-

Oxidation Reaction:

-

A solution of sodium dichromate in water and concentrated sulfuric acid is prepared in an Erlenmeyer flask and cooled in an ice bath.[4]

-

The purified 4-methyl-3-heptanol is added dropwise to the stirred oxidizing solution. The color of the reaction mixture will change from orange to green.[2][4]

-

The mixture is stirred for an additional 10-15 minutes after the addition is complete.[2][4]

-

-

Work-up and Purification:

-

The reaction mixture is transferred to a separatory funnel, and diethyl ether is added.

-

The organic layer is separated and washed multiple times with 5% sodium hydroxide solution, followed by a wash with saturated sodium chloride solution.[4]

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The ether is removed, and the resulting crude this compound is purified by distillation.[2]

-

Quantitative Data

| Parameter | Value | Reference |

| 4-Methyl-3-heptanol | ||

| Yield | 36% | [3] |

| Boiling Point | 150-165 °C | [2][3] |

| Refractive Index (n_D^25) | 1.429 | [3] |

| This compound | ||

| Yield (from alcohol) | ~75% (based on 10.3g from 13.9g) | [2] |

| Boiling Point | 156-157 °C | [2] |

Method 2: One-Step Synthesis via Grignard Reaction with a Nitrile

This method offers a more direct route to ketones by reacting a Grignard reagent with a nitrile.[5][6][7] The reaction proceeds through an imine salt intermediate, which is then hydrolyzed to yield the ketone.[5] This avoids the need for a separate oxidation step. For the synthesis of this compound, sec-butylmagnesium bromide would be reacted with propionitrile (B127096).

Experimental Protocol

-

Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide):

-

Follow the same procedure as described in Method 1, Part A, step 1.

-

-

Reaction with Propionitrile:

-

A solution of propionitrile in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent at a controlled rate to maintain a gentle reflux.

-

The reaction mixture is then stirred for a period to ensure complete reaction. The reaction with nitriles can be slower than with aldehydes.[6]

-

-

Work-up and Purification:

-

The reaction is quenched by the addition of an aqueous acid solution (e.g., H₃O⁺), which hydrolyzes the intermediate imine salt to the ketone.[7][8]

-

The mixture is transferred to a separatory funnel, and the ether layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and then with a saturated sodium chloride solution.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.

-

Quantitative Data

While specific yield data for the nitrile synthesis of this compound was not found in the provided search results, Grignard reactions with nitriles are generally known to produce good yields of ketones.

| Parameter | Value | Reference |

| This compound | ||

| Boiling Point | 155-160 °C | [4] |

Experimental Workflow Diagrams

Caption: Workflow for the synthesis of this compound via two distinct Grignard reaction pathways.

Signaling Pathway of Grignard Reaction with a Nitrile

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. dasher.wustl.edu [dasher.wustl.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry-online.com [chemistry-online.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Nitriles to Ketones: Grignard Reaction [jove.com]

Application Note: Analysis of 4-Methyl-3-heptanone by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-3-heptanone (CAS No: 6137-11-7, Molecular Formula: C8H16O) is a volatile alkyl ketone with a molecular weight of 128.21 g/mol .[1][2][3] It is a compound of interest in various fields, notably in chemical ecology where it functions as an alarm pheromone for several ant species.[1][3] Given its volatility and chemical nature, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly suitable analytical technique for the definitive identification and quantification of this compound in various matrices.[1][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Standard and Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The goal is to isolate the analyte of interest and prepare it in a solvent compatible with the GC-MS system.

a) Preparation of Stock and Working Standards:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of a suitable volatile organic solvent (e.g., hexane (B92381) or dichloromethane) in a class A volumetric flask.[5]

-

Working Standards: Perform serial dilutions from the stock solution to prepare a series of calibration standards. A typical concentration range for a calibration curve could be 1 µg/mL to 50 µg/mL.

-

Storage: Store all standard solutions in amber glass vials at 4°C to prevent degradation.

b) General Sample Preparation:

-

Ensure the sample is in a liquid form or can be extracted into a liquid matrix.

-

Use a volatile organic solvent such as hexane, dichloromethane, or ethyl ether for extraction or dilution.[5] Avoid aqueous solutions directly, as water is not compatible with most common GC columns.

-

If the sample contains particulates, it must be centrifuged or filtered to prevent blockage of the GC syringe and contamination of the injector and column.[5]

-

For complex matrices (e.g., biological fluids, environmental samples), a sample cleanup and concentration step may be necessary. Common techniques include:

-

Liquid-Liquid Extraction (LLE): To separate analytes based on their differential solubilities in two immiscible solvents.[5]

-

Solid-Phase Extraction (SPE): To concentrate and purify analytes from a complex matrix using a sorbent material.[5]

-

Headspace Analysis: For isolating volatile components from a solid or liquid sample without direct injection of the matrix.[5]

-

-

Transfer the final, prepared sample into a 1.5 mL glass autosampler vial for analysis.

GC-MS Instrumentation and Analysis

The following parameters provide a starting point for method development and can be optimized based on the specific instrument and application.

Workflow Diagram

Caption: Experimental workflow for GC-MS analysis.

Data Presentation

Quantitative and qualitative data should be clearly organized. The following tables summarize the key parameters for the analysis of this compound.

Table 1: Recommended GC-MS Instrumentation and Conditions

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890 GC System or equivalent |

| Injector | Split/Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min[4] |

| Column | Non-polar capillary column, e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[6] |

| Oven Program | Initial: 50°C, hold for 2 min. Ramp: 10°C/min to 250°C, hold for 5 min. |

| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole MS or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |

| Mass Range | 40 - 200 amu (Full Scan Mode) |

| Acquisition Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

Table 2: Key Mass Spectral Fragments for this compound

The mass spectrum of this compound serves as a chemical fingerprint for its identification.[1] The expected fragmentation pattern under Electron Ionization (EI) is summarized below.

| m/z (Mass-to-Charge) | Relative Abundance | Ion Identity (Proposed) |

| 57 | 100% (Base Peak) | [C4H9]+ |

| 71 | High | [C5H11]+ |

| 43 | Moderate | [C3H7]+ or [CH3CO]+ |

| 99 | Moderate | [M-C2H5]+ |

| 128 | Low to Very Low | [M]+ (Molecular Ion) |

| Data sourced and interpreted from the NIST Mass Spectrometry Data Center and PubChem.[2][3] |

Table 3: Parameters for Quantitative Analysis (SIM Mode)

For enhanced sensitivity and accurate quantification, Selected Ion Monitoring (SIM) mode is recommended. This involves monitoring only the specific ions characteristic of the target analyte.

| Analyte | Role | Monitored Ion (m/z) |

| This compound | Quantifier Ion | 57 |

| This compound | Qualifier Ion 1 | 71 |

| This compound | Qualifier Ion 2 | 99 |

Conclusion

The protocol detailed in this application note describes a robust and reliable GC-MS method for the qualitative and quantitative analysis of this compound. The use of a non-polar capillary column provides excellent chromatographic separation, while mass spectrometry offers definitive identification and sensitive detection. By employing the specified sample preparation techniques and instrument parameters, researchers can achieve accurate and reproducible results for the analysis of this volatile ketone in various applications, from environmental monitoring to chemical ecology research.

References

- 1. This compound | High-Purity Research Grade [benchchem.com]

- 2. 3-Heptanone, 4-methyl- [webbook.nist.gov]

- 3. This compound | C8H16O | CID 22512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sample preparation GC-MS [scioninstruments.com]

- 6. 4-Heptanone, 3-methyl- [webbook.nist.gov]

Enantioselective Synthesis of (S)-4-Methyl-3-heptanone: Application Notes and Protocols

(S)-4-Methyl-3-heptanone is a significant chiral ketone, notably recognized as the principal alarm pheromone of the leaf-cutting ant, Atta texana. Its stereospecific synthesis is of great interest to researchers in chemical ecology, organic synthesis, and drug development. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-4-methyl-3-heptanone, focusing on established and effective methodologies.

Introduction

The precise arrangement of atoms in a chiral molecule can dramatically influence its biological activity. In the case of 4-methyl-3-heptanone, the (S)-enantiomer is significantly more active as an alarm pheromone than its (R)-counterpart.[1] Consequently, methods for its enantioselective synthesis are crucial for producing stereochemically pure samples for research and potential applications. The primary strategies for achieving high enantiopurity in the synthesis of (S)-4-methyl-3-heptanone involve the use of chiral auxiliaries and enzymatic resolutions. This document will detail two prominent and well-documented approaches: the SAMP/RAMP hydrazone method and the enzymatic resolution of the precursor alcohol, 4-methyl-3-heptanol (B77350), followed by oxidation.

Methods Overview

Two principal synthetic routes have been established for the effective enantioselective synthesis of (S)-4-methyl-3-heptanone:

-

Asymmetric α-Alkylation using a Chiral Auxiliary: The Enders SAMP/RAMP hydrazone method is a powerful and widely used technique for the asymmetric α-alkylation of ketones and aldehydes.[1][2][3] This method employs the chiral auxiliary (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form a chiral hydrazone with a starting ketone. Subsequent deprotonation and alkylation proceed with high diastereoselectivity, and final removal of the auxiliary yields the desired chiral ketone with high enantiomeric excess.

-

Enzymatic Kinetic Resolution of a Precursor Alcohol: An alternative strategy involves the kinetic resolution of racemic 4-methyl-3-heptanol, the corresponding alcohol of the target ketone.[1][4][5] Lipases are commonly used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers. The desired alcohol enantiomer can then be oxidized to afford the enantiopure ketone.

The following sections provide detailed protocols and data for these methodologies.

Data Presentation

Table 1: Comparison of Enantioselective Synthesis Methods for (S)-4-Methyl-3-heptanone

| Method | Starting Material | Key Reagents/Catalyst | Overall Yield | Enantiomeric Excess (ee) | Reference |

| SAMP/RAMP Hydrazone Method | 3-Pentanone (B124093) | SAMP, Lithium diisopropylamide (LDA), Propyl iodide, Ozone | 56-58% | ≥97% | [1][2] |

| Enzymatic Resolution & Oxidation | Racemic 4-methyl-3-heptanol | Lipase (B570770) AK, Vinyl acetate, Oxidizing agent (e.g., PCC, Swern) | Moderate | >98% | [4][5] |

Experimental Protocols

Method 1: Asymmetric Synthesis via SAMP-Hydrazone

This protocol is adapted from the procedure published in Organic Syntheses.[1][2]

Logical Workflow for SAMP-Hydrazone Synthesis

Caption: Workflow for the synthesis of (S)-4-methyl-3-heptanone via the SAMP-hydrazone method.

A. 3-Pentanone SAMP Hydrazone Formation

-

A 50-mL, one-necked, pear-shaped flask equipped with a condenser, gas inlet, and magnetic stir bar is charged with 3.9 g (30 mmol) of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and 3.79 mL (36 mmol) of 3-pentanone.

-

The mixture is heated at 60°C under an argon atmosphere overnight.

-

The crude product is diluted with 200 mL of diethyl ether and washed with 30 mL of water in a separatory funnel.

-

The organic layer is separated, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure.

-

Purification by short-path distillation yields the 3-pentanone SAMP hydrazone as a colorless oil.

B. (S)-(+)-4-Methyl-3-heptanone SAMP Hydrazone (Asymmetric Alkylation)

-

A flame-dried, 250-mL flask with a side arm, rubber septum, and magnetic stir bar is flushed with argon.

-

The flask is cooled to 0°C, and 110 mL of dry diethyl ether and 2.97 mL (21 mmol) of dry diisopropylamine (B44863) are added.

-

21 mmol of butyllithium (B86547) (1.6 N in hexane) is added dropwise, and the mixture is stirred for 10 minutes to form lithium diisopropylamide (LDA).

-

A solution of 3.96 g (20 mmol) of the 3-pentanone SAMP hydrazone in 10 mL of diethyl ether is added to the stirred LDA solution over 5 minutes at 0°C.

-

Stirring is continued for 4 hours at 0°C, during which the lithiated hydrazone precipitates.

-

The mixture is cooled to -110°C (pentane/liquid nitrogen bath) and kept at this temperature for 15 minutes.

-

2.15 mL (22 mmol) of propyl iodide is added dropwise, and the mixture is allowed to warm to room temperature overnight.

-

The reaction mixture is poured into a mixture of 300 mL of diethyl ether and 50 mL of water.

-

The layers are separated, and the aqueous layer is extracted twice with 25 mL of diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to yield the crude alkylated hydrazone.

C. (S)-(+)-4-Methyl-3-heptanone (Cleavage)

-

A 100-mL Schlenk tube is charged with 4.3 g (18 mmol) of the crude alkylated hydrazone dissolved in 50 mL of dichloromethane (B109758) and cooled to -78°C.

-

Dry ozone is passed through the solution until a green-blue color persists (approximately 4 hours).

-

The mixture is allowed to warm to room temperature while a stream of nitrogen is bubbled through the solution.

-

The solvent is removed by distillation, and the residue is purified by microdistillation to afford (S)-4-methyl-3-heptanone.

Method 2: Enzymatic Resolution of 4-Methyl-3-heptanol and Subsequent Oxidation

This method involves the lipase-catalyzed kinetic resolution of racemic 4-methyl-3-heptanol, followed by oxidation of the desired alcohol enantiomer.[4][5]

Workflow for Enzymatic Resolution and Oxidation

Caption: Workflow for the synthesis of (S)-4-methyl-3-heptanone via enzymatic resolution and oxidation.

A. Lipase-Catalyzed Kinetic Resolution of (±)-4-Methyl-3-heptanol

-

To a solution of racemic 4-methyl-3-heptanol in an appropriate organic solvent (e.g., hexane (B92381) or tetrahydrofuran), add lipase AK and vinyl acetate.

-

The reaction mixture is stirred at room temperature, and the progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of both the remaining alcohol and the formed acetate.

-

The enzyme is removed by filtration.

-

The filtrate, containing unreacted (S)-4-methyl-3-heptanol and the (R)-acetate, is concentrated.

-

The (S)-alcohol and (R)-acetate are separated by column chromatography on silica (B1680970) gel.

B. Oxidation of (S)-4-Methyl-3-heptanol

A standard oxidation protocol, such as Pyridinium (B92312) chlorochromate (PCC) oxidation or Swern oxidation, can be employed.

-

PCC Oxidation Protocol:

-

To a stirred suspension of pyridinium chlorochromate (PCC) in dichloromethane, a solution of (S)-4-methyl-3-heptanol in dichloromethane is added.

-

The mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).

-

The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Florisil to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to yield (S)-4-methyl-3-heptanone.

-

Conclusion

The enantioselective synthesis of (S)-4-methyl-3-heptanone can be effectively achieved through well-established methodologies. The SAMP/RAMP hydrazone method offers a direct and highly stereocontrolled route from a simple achiral ketone, providing high enantiomeric excess.[1] Alternatively, the enzymatic resolution of the precursor alcohol, 4-methyl-3-heptanol, followed by oxidation, presents a powerful biocatalytic approach to obtaining the desired enantiopure ketone.[4][5] The choice of method may depend on the availability of starting materials, reagents, and the desired scale of the synthesis. Both protocols provide reliable access to enantiomerically enriched (S)-4-methyl-3-heptanone, a valuable compound for research in chemical ecology and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Asymmetric Synthesis of 4-Methyl-3-heptanone Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methodologies for the asymmetric synthesis of the four stereoisomers of 4-methyl-3-heptanone. This ketone and its corresponding alcohol precursors are significant as insect pheromones and as chiral building blocks in organic synthesis. The protocols detailed below focus on achieving high stereoselectivity through chiral auxiliary-controlled, enzyme-catalyzed, and diastereoselective reduction methods.

I. Introduction

This compound possesses a single chiral center at the C4 position, resulting in two enantiomers: (S)-4-methyl-3-heptanone and (R)-4-methyl-3-heptanone. The synthesis of all four stereoisomers of the related 4-methyl-3-heptanol (B77350), which has two chiral centers, is a common strategy. Subsequent oxidation of the alcohol stereoisomers provides access to the corresponding ketone enantiomers. The stereochemistry of these compounds is crucial for their biological activity, particularly in insect communication.

Three primary strategies for the asymmetric synthesis of this compound stereoisomers are presented:

-

SAMP/RAMP Hydrazone Chemistry: This classic and reliable method utilizes the chiral auxiliaries (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to achieve high enantioselectivity in the α-alkylation of a ketone.

-

One-Pot Multi-Enzymatic Synthesis: A highly efficient biocatalytic approach that employs a combination of an ene-reductase (ER) and an alcohol dehydrogenase (ADH) to produce all four stereoisomers of 4-methyl-3-heptanol with excellent enantio- and diastereoselectivity.

-

Diastereoselective Reduction of Chiral Ketones: This method involves the synthesis of an enantiopure this compound via the SAMP/RAMP method, followed by a diastereoselective reduction to access the different diastereomers of 4-methyl-3-heptanol.

II. Synthetic Strategies and Workflows

The following diagrams illustrate the workflows for the key synthetic routes to this compound stereoisomers.

Caption: Workflow for the synthesis of (S)-4-methyl-3-heptanone using SAMP hydrazone chemistry.

Caption: One-pot multi-enzymatic synthesis of 4-methyl-3-heptanol stereoisomers and subsequent oxidation.

III. Quantitative Data Summary

The following table summarizes the typical yields and stereoselectivities for the different synthetic methods.

| Method | Stereoisomer(s) Produced | Overall Yield | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Reference(s) |

| SAMP Hydrazone Chemistry | (S)-4-Methyl-3-heptanone | 56-58% | ≥97% | N/A | [1][2] |

| RAMP Hydrazone Chemistry | (R)-4-Methyl-3-heptanone | Similar to SAMP | High | N/A | [3] |

| One-Pot Multi-Enzymatic (OYE2.6/ADH440) | (3S,4R)-4-Methyl-3-heptanol | 72-83% | 99% | 99% | [4] |

| One-Pot Multi-Enzymatic (OYE2.6/ADH270) | (3R,4R)-4-Methyl-3-heptanol | 72-83% | 99% | 99% | [4] |

| One-Pot Multi-Enzymatic (OYE1-W116V/ADH440) | (3S,4S)-4-Methyl-3-heptanol | 72-83% | 99% | 94% | [4] |

| One-Pot Multi-Enzymatic (OYE1-W116V/ADH270) | (3R,4S)-4-Methyl-3-heptanol | 72-83% | 99% | 92% | [4] |

| Diastereoselective Reduction with L-Selectride | Varies based on starting ketone and conditions; generally high syn or anti selectivity | High | N/A | Moderate to High | [5] |

IV. Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone via SAMP Hydrazone[1]

This protocol is adapted from the procedure published in Organic Syntheses.

A. 3-Pentanone SAMP Hydrazone Formation

-

To a 50-mL flask equipped with a condenser and magnetic stirrer, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 3.0 mmol) and 3-pentanone (3.79 mL, 36 mmol).

-

Heat the mixture at 60°C under an argon atmosphere overnight.

-

After cooling, dilute the crude product with 200 mL of diethyl ether and wash with 30 mL of water in a separatory funnel.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by short-path distillation to yield the 3-pentanone SAMP hydrazone as a colorless oil (yield: ~87%).

B. Asymmetric Alkylation

-

In a flame-dried 250-mL flask under argon, add 110 mL of dry diethyl ether and diisopropylamine (B44863) (2.97 mL, 21 mmol) and cool to 0°C.

-

Add n-butyllithium (1.6 N in hexane, 13.1 mL, 21 mmol) dropwise and stir for 10 minutes to form lithium diisopropylamide (LDA).

-

Add a solution of the 3-pentanone SAMP hydrazone (3.96 g, 20 mmol) in 10 mL of diethyl ether to the LDA solution at 0°C over 5 minutes. Stir for 4 hours at 0°C.

-

Cool the mixture to -110°C (pentane/liquid nitrogen bath) and add propyl iodide (2.15 mL, 22 mmol) dropwise.

-

Allow the reaction to warm to room temperature overnight.

-

Pour the reaction mixture into a separatory funnel containing 300 mL of diethyl ether and 50 mL of water.

-

Separate the layers and extract the aqueous layer twice with 25 mL of diethyl ether.

-

Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate to yield the crude alkylated hydrazone (yield: ~90%).

C. Oxidative Cleavage

-

Dissolve the crude alkylated hydrazone (4.3 g, 18 mmol) in 50 mL of dichloromethane (B109758) in a Schlenk tube and cool to -78°C under nitrogen.

-

Bubble dry ozone through the solution until a persistent blue-green color is observed (approximately 4 hours). Caution: Ozone is highly toxic.

-

Allow the mixture to warm to room temperature while bubbling nitrogen through the solution.

-

Remove the solvent by distillation.

-

Purify the residue by microdistillation to afford (S)-(+)-4-methyl-3-heptanone as a colorless liquid (overall yield: 56-58%).

Protocol 2: One-Pot Multi-Enzymatic Synthesis of 4-Methyl-3-heptanol Stereoisomers[4]

This protocol describes a general procedure for the synthesis of all four stereoisomers of 4-methyl-3-heptanol by selecting the appropriate combination of enzymes.

-

In a suitable reaction vessel, prepare a solution of potassium phosphate (B84403) buffer (pH 7.0).

-

Add 4-methylhept-4-en-3-one (100 mg) dissolved in a minimal amount of DMSO as a cosolvent.

-

Add the first enzyme, an ene-reductase (ER), either OYE2.6 for (R)-ketone formation or OYE1-W116V for (S)-ketone formation.

-

Add the cofactor regeneration system, consisting of NADP+, glucose dehydrogenase (GDH), and glucose.

-

Stir the reaction at 30°C until the reduction of the double bond is complete (monitor by GC or TLC).

-

To the same reaction vessel, add the second enzyme, an alcohol dehydrogenase (ADH), either ADH440 for (S)-alcohol formation or ADH270 for (R)-alcohol formation.

-

Continue stirring at 30°C until the reduction of the ketone is complete.

-

Extract the reaction mixture with ethyl acetate.

-

Purify the crude product by column chromatography to isolate the desired stereoisomer of 4-methyl-3-heptanol.

Protocol 3: Diastereoselective Reduction of (S)-4-Methyl-3-heptanone

This protocol provides a general method for the diastereoselective reduction of an α-chiral ketone using a bulky reducing agent to favor the syn product according to the Felkin-Anh model.

-

Dissolve (S)-4-methyl-3-heptanone (1.0 mmol) in anhydrous THF (0.1 M) in a flame-dried flask under an argon atmosphere.

-

Cool the solution to -78°C.

-

Slowly add a solution of L-Selectride (lithium tri-sec-butylborohydride, 1.2 mmol) in THF dropwise to the ketone solution.

-

Stir the reaction mixture at -78°C for 1-3 hours, monitoring the progress by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The diastereomeric ratio can be determined by GC or NMR analysis of the crude product. The major product is expected to be the syn-(3R, 4S)-4-methyl-3-heptanol.

Protocol 4: Oxidation of 4-Methyl-3-heptanol to this compound (Swern Oxidation)[6][7][8]

This protocol describes a mild oxidation that preserves the stereochemistry at the C4 position.

-

To a solution of oxalyl chloride (1.5 equiv) in dichloromethane (DCM) at -78°C, add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.7 equiv) in DCM dropwise.

-

Stir the mixture for 5 minutes.

-

Add a solution of the 4-methyl-3-heptanol stereoisomer (1.0 equiv) in DCM dropwise over 5 minutes.